molecular formula C11H10BrN3O2S B2535618 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide CAS No. 1340791-61-8

2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide

Cat. No. B2535618
CAS RN: 1340791-61-8
M. Wt: 328.18
InChI Key: BRGDLBSTJWUUAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

While the exact molecular structure of “2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide” is not available, similar compounds like “2-(3-Bromophenyl)pyridine” have a molecular formula of C11H8BrN .

Scientific Research Applications

Enantioselective Synthesis

A facile and efficient enantioselective bromoaminocyclization of unsaturated sulfonamides using an amino-thiocarbamate catalyst has been developed, producing a range of enantioenriched pyrrolidines with up to 99% yield and 99% ee. This method allows for the preparation of corresponding lactams through oxidation processes, indicating its potential application in the synthesis of complex organic molecules (Zhou, Chen, Tan, & Yeung, 2011).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole highlighted the development of compounds with significant antimicrobial properties. This includes the synthesis of various derivatives through reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide, demonstrating the broad potential of sulfonamide derivatives in antimicrobial drug development (El‐Emary, Al-muaikel, & Moustafa, 2002).

Structural Characterisation of Metal Complexes

The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the isolation and structural characterization of metal complexes containing sulfonamide derivatives. This research provides insights into the applications of sulfonamide derivatives in the development of metal-organic frameworks and coordination chemistry, potentially useful for catalysis and materials science (Sousa et al., 2001).

properties

IUPAC Name

2-(3-bromoanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2S/c12-8-3-1-4-9(7-8)15-11-10(18(13,16)17)5-2-6-14-11/h1-7H,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGDLBSTJWUUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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